molecular formula C7H5NO4 B041313 4-Hydroxy-3-nitrobenzaldehyde CAS No. 3011-34-5

4-Hydroxy-3-nitrobenzaldehyde

Cat. No.: B041313
CAS No.: 3011-34-5
M. Wt: 167.12 g/mol
InChI Key: YTHJCZRFJGXPTL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-Hydroxy-3-nitrobenzaldehyde is an organic compound with the molecular formula C7H5NO4. It is characterized by the presence of a hydroxyl group (-OH) and a nitro group (-NO2) attached to a benzene ring, along with an aldehyde group (-CHO). This compound is known for its applications in various fields, including chemistry, biology, and industry .

Preparation Methods

Synthetic Routes and Reaction Conditions: 4-Hydroxy-3-nitrobenzaldehyde can be synthesized through the nitration of 4-hydroxybenzaldehyde. The process involves suspending 4-hydroxybenzaldehyde in ice-cold acetic acid and adding a nitrating agent, such as nitric acid, dropwise with stirring. The reaction mixture is then cooled, filtered, and the product is recrystallized from ethanol to obtain pure this compound .

Industrial Production Methods: In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of continuous flow reactors and automated systems helps in maintaining consistent reaction conditions and product quality .

Chemical Reactions Analysis

Types of Reactions: 4-Hydroxy-3-nitrobenzaldehyde undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Comparison with Similar Compounds

4-Hydroxy-3-nitrobenzaldehyde can be compared with other similar compounds, such as:

The uniqueness of this compound lies in the presence of both hydroxyl and nitro groups, which confer distinct reactivity and versatility in various applications .

Properties

IUPAC Name

4-hydroxy-3-nitrobenzaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H5NO4/c9-4-5-1-2-7(10)6(3-5)8(11)12/h1-4,10H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YTHJCZRFJGXPTL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1C=O)[N+](=O)[O-])O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H5NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80184195
Record name 4-Hydroxy-3-nitrobenzaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80184195
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

167.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

3011-34-5
Record name 4-Hydroxy-3-nitrobenzaldehyde
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=3011-34-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-Hydroxy-3-nitrobenzaldehyde
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003011345
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 3011-34-5
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=138267
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 4-Hydroxy-3-nitrobenzaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80184195
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-hydroxy-3-nitrobenzaldehyde
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.019.220
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
4-Hydroxy-3-nitrobenzaldehyde
Reactant of Route 2
Reactant of Route 2
4-Hydroxy-3-nitrobenzaldehyde
Reactant of Route 3
4-Hydroxy-3-nitrobenzaldehyde
Reactant of Route 4
4-Hydroxy-3-nitrobenzaldehyde
Reactant of Route 5
4-Hydroxy-3-nitrobenzaldehyde
Reactant of Route 6
Reactant of Route 6
4-Hydroxy-3-nitrobenzaldehyde
Customer
Q & A

Q1: What are some of the biological activities of derivatives synthesized from 4-hydroxy-3-nitrobenzaldehyde?

A1: Research indicates that certain hydrazone derivatives of this compound, specifically those containing a benzo[d]thiazole group, exhibit weak antibacterial and antifungal activity. Compounds tested against B. subtilis, S. cerevisiae, E. coli, and P. aeruginosa showed activity at a concentration of 200 µg/L. []

Q2: Can you describe the crystal structure of this compound?

A2: this compound crystallizes with two independent molecules in the unit cell. [] The hydroxyl group in each molecule forms two hydrogen bonds: an intramolecular bond with the nitro group and an intermolecular bond with the aldehyde group of a neighboring molecule. This arrangement results in a linear chain structure within the crystal. []

Q3: How is this compound used in the synthesis of other compounds?

A3: this compound serves as a versatile starting material for synthesizing various compounds. It readily undergoes condensation reactions with amines to form Schiff bases. [] For example, it reacts with S-benzyl dithiocarbazate to create a new bidentate NS Schiff base ligand. [] This ligand can then be used to synthesize metal complexes with potential biological activities. [] Additionally, it can be reacted with anthrone to produce 10-(4-Hydr­oxy-3-nitro­benzyl­idene)anthrone. []

Q4: Has this compound been used in the synthesis of fluorescent probes?

A4: Yes, researchers have utilized this compound in the synthesis of a novel exocyclic ring-fused boron-dipyrromethene (BODIPY) derivative. [] This BODIPY derivative demonstrated sensitivity to pH changes in basic solutions, highlighting its potential as a fluorescent probe for pH sensing within a specific alkaline range. []

Q5: Are there any studies investigating the interaction of this compound with resveratrol?

A5: Research shows that in an acidic environment (pH 3.0), this compound is one of the oxidative breakdown products formed when the stilbene antioxidant resveratrol reacts with nitrite ions. [] This reaction also yields other products, including nitro derivatives of resveratrol and dimers. []

Q6: What spectroscopic techniques are typically used to characterize this compound?

A6: Researchers commonly employ a combination of spectroscopic techniques to characterize this compound, including Infrared (IR) spectroscopy, Nuclear Magnetic Resonance (NMR) spectroscopy, and Mass Spectrometry (MS). [, , ] These techniques provide valuable information about the compound's functional groups, structure, and molecular weight.

Q7: Can this compound be used in the synthesis of spirolactones?

A7: Yes, researchers have successfully synthesized new spirolactones using this compound as a starting material. [] These syntheses demonstrate the utility of this compound in accessing diverse chemical structures.

Q8: Are there any documented applications of this compound in the synthesis of dyes for keratin fibers?

A8: While not a dye itself, this compound is listed as a potential component (component B) in a patent describing novel substances for dyeing keratin fibers, particularly human hair. [] The patent highlights the ability of these substances, which include at least one compound of a specific formula (component A) and an aldehyde like this compound, to produce vibrant and lightfast hair colors. []

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.